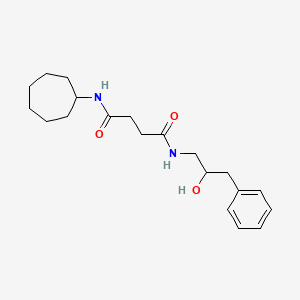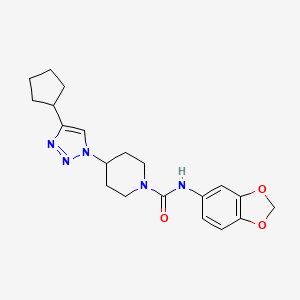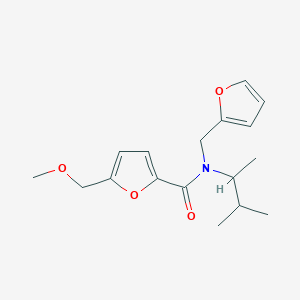
N'-cyclopentyl-N-(4-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)succinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-(4-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)succinamide, also known as CYM-51010, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, indicating its potential as a valuable tool for researchers in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of N'-cyclopentyl-N-(4-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)succinamide is complex and not fully understood. However, it is believed to work by modulating the activity of certain ion channels and receptors in the central nervous system, which can have a variety of effects on neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
N'-cyclopentyl-N-(4-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)succinamide has been shown to have a variety of biochemical and physiological effects, including its ability to modulate the activity of certain ion channels and receptors in the central nervous system. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N'-cyclopentyl-N-(4-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)succinamide has several advantages as a tool for scientific research. It has been shown to be highly selective for certain ion channels and receptors, making it a valuable tool for studying the mechanisms underlying various neurological disorders. However, its complex synthesis and relatively high cost may limit its use in some research settings.
Orientations Futures
There are several potential future directions for research on N'-cyclopentyl-N-(4-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)succinamide. One area of interest is its potential as a treatment for chronic pain and other inflammatory conditions. Additionally, further research is needed to fully understand its mechanism of action and to identify other potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N'-cyclopentyl-N-(4-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)succinamide involves a series of complex chemical reactions, starting with the reaction of cyclopentylamine with 4-methoxybenzyl chloride to form N-cyclopentyl-N-(4-methoxybenzyl)amine. This intermediate is then reacted with succinic anhydride to form N-cyclopentyl-N-(4-methoxybenzyl)succinimide, which is then converted to N'-cyclopentyl-N-(4-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)succinamide by reacting it with tetrahydrofuran-2-ylmethylamine.
Applications De Recherche Scientifique
N'-cyclopentyl-N-(4-methoxybenzyl)-N-(tetrahydrofuran-2-ylmethyl)succinamide has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of pharmacological effects, including its ability to modulate the activity of certain ion channels and receptors in the central nervous system. This makes it a valuable tool for studying the mechanisms underlying various neurological disorders, such as epilepsy and chronic pain.
Propriétés
IUPAC Name |
N-cyclopentyl-N'-[(4-methoxyphenyl)methyl]-N'-(oxolan-2-ylmethyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-27-19-10-8-17(9-11-19)15-24(16-20-7-4-14-28-20)22(26)13-12-21(25)23-18-5-2-3-6-18/h8-11,18,20H,2-7,12-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLFOCWQUBEEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2CCCO2)C(=O)CCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dimethylphenoxy)-N-{2-[(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B5903750.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-(3-thienylmethyl)cyclopropanamine](/img/structure/B5903760.png)

![N-[2-(allyloxy)benzyl]-N-ethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5903769.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidin-2-amine](/img/structure/B5903773.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B5903774.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)ethanamine](/img/structure/B5903784.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5903790.png)
![(1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5903795.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine](/img/structure/B5903796.png)


![3-{2-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5903805.png)